molecular formula C20H14FN3O B11069624 Quinoline, 4-[5-[2-(4-fluorophenyl)vinyl]-[1,2,4]oxadiazol-3-yl]-2-methyl-

Quinoline, 4-[5-[2-(4-fluorophenyl)vinyl]-[1,2,4]oxadiazol-3-yl]-2-methyl-

Cat. No.: B11069624
M. Wt: 331.3 g/mol
InChI Key: XDKVPHJCNKRGDT-DHZHZOJOSA-N
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Description

5-[(E)-2-(4-Fluorophenyl)-1-ethenyl]-3-(2-methyl-4-quinolyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, an ethenyl linkage, and a quinolyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(4-fluorophenyl)-1-ethenyl]-3-(2-methyl-4-quinolyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Quinolyl Group: The quinolyl group can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using a quinoline derivative and a suitable halide.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a similar coupling reaction, ensuring the correct positioning of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolyl moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the ethenyl linkage, converting it into an ethyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different linkages or additional functional groups.

    Quinolyl derivatives: Compounds containing the quinolyl moiety but lacking the oxadiazole ring.

Uniqueness

The uniqueness of 5-[(E)-2-(4-fluorophenyl)-1-ethenyl]-3-(2-methyl-4-quinolyl)-1,2,4-oxadiazole lies in its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

5-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H14FN3O/c1-13-12-17(16-4-2-3-5-18(16)22-13)20-23-19(25-24-20)11-8-14-6-9-15(21)10-7-14/h2-12H,1H3/b11-8+

InChI Key

XDKVPHJCNKRGDT-DHZHZOJOSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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